molecular formula C16H22BrFN2O2 B1408807 Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate CAS No. 1260898-90-5

Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate

Cat. No.: B1408807
CAS No.: 1260898-90-5
M. Wt: 373.26 g/mol
InChI Key: INJAZYGTWIXBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22BrFN2O2 It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-3-fluorobenzyl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its piperazine core.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological molecules, potentially affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-bromo-2-fluorobenzyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl 4-[(4-bromo-3-fluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)14(18)10-12/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJAZYGTWIXBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.